![molecular formula C7H3BrN2O3 B12876196 2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
2-Bromo-6-nitrobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with bromine and nitro substituents at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-nitroaniline with glyoxylic acid in the presence of a dehydrating agent. The reaction conditions often include heating the mixture under reflux to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazoles.
Reduction: Formation of 2-amino-6-nitrobenzo[d]oxazole.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-6-nitrobenzo[d]oxazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential antibacterial, antifungal, and anticancer activities.
- Antibacterial Activity : The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Escherichia coli | 32 µg/mL | 64 µg/mL |
Staphylococcus aureus | 16 µg/mL | 32 µg/mL |
Bacillus subtilis | 8 µg/mL | 16 µg/mL |
These results indicate that the compound could be a lead for developing new antibacterial agents.
Material Science
In material science, this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes. Its unique structure allows for enhanced electronic properties, making it suitable for applications in optoelectronics.
Biological Studies
The compound is employed in enzyme inhibition studies and biochemical assays. Its ability to interact with various molecular targets through mechanisms such as free radical bromination and nucleophilic substitution enhances its utility in biological research.
Antimicrobial Activity
A comprehensive review highlighted that derivatives of benzoxazole, including this compound, exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents like bromine enhances this activity due to increased lipophilicity and reactivity .
Neuroprotective Effects
While specific data on this compound is limited, related compounds have shown neuroprotective effects in models of Alzheimer's disease. These compounds were found to reduce neurotoxicity in neuronal cell lines induced by β-amyloid peptides .
Anticancer Properties
Research indicates that benzoxazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Mechanistic studies suggest modulation of signaling pathways related to cell survival and proliferation .
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrobenzo[d]oxazole
- 2-Chloro-6-nitrobenzo[d]oxazole
- 2-Fluoro-6-nitrobenzo[d]oxazole
Uniqueness
2-Bromo-6-nitrobenzo[d]oxazole is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-Bromo-6-nitrobenzo[d]oxazole, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis of halogenated oxazole derivatives typically involves condensation reactions or nucleophilic substitution. For this compound, a two-step approach is recommended:
Core Formation : Condensation of 2-amino-6-nitrophenol with a brominated carbonyl precursor (e.g., α-bromoketone) under acidic conditions to form the oxazole ring. Microwave-assisted synthesis (80–120°C, 20–40 min) enhances yield and reduces side products compared to conventional heating .
Halogenation : Electrophilic bromination at the C2 position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize over-bromination .
Optimization Tips :
- Use ionic liquids (e.g., [BMIM][BF₄]) as reaction media to improve solubility and reduce energy consumption .
- Monitor reaction progress via TLC or in-situ FTIR to avoid decomposition of nitro groups.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry by analyzing coupling patterns. The nitro group deshields adjacent protons, causing downfield shifts (δ 8.2–8.5 ppm for aromatic protons). Bromine’s inductive effect further splits signals .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic pattern (1:1 for bromine).
- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN:H₂O = 70:30, 1 mL/min). Nitro groups absorb strongly at 254 nm .
Advanced Research Questions
Q. How do the electronic effects of bromo and nitro substituents influence the reactivity of benzo[d]oxazole in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro (-NO₂) and bromo (-Br) groups at C6 and C2 positions create a polarized aromatic system, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Key strategies:
- SNAr : React with amines or thiols in DMSO at 100°C. Nitro groups activate the ring, while bromine serves as a leaving group. Monitor substituent effects via Hammett σ constants (σₘ for -NO₂ = +1.43; σₚ for -Br = +0.26) to predict reaction rates .
- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids. The bromine at C2 undergoes coupling preferentially due to lower steric hindrance compared to C6 .
Q. What computational approaches can predict the bioactivity of this compound against cancer-related targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron affinity. The nitro group lowers LUMO energy (-1.8 eV), favoring interactions with electron-rich biological targets (e.g., DNA topoisomerases) .
- Molecular Docking : Use AutoDock Vina to simulate binding with STAT3 or tubulin. The bromine atom contributes to hydrophobic interactions, while nitro groups form hydrogen bonds with Arg214 and Glu29 residues .
- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). RMSD < 2 Å indicates stable binding .
Q. How can researchers resolve contradictions in reported biological activity data for halogenated oxazoles?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies:
Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin). Report IC₅₀ values with 95% confidence intervals (n ≥ 3 replicates) .
Purity Validation : Characterize compounds via elemental analysis (C, H, N ± 0.3%) and DSC (melting point ± 2°C) to exclude confounding impurities .
SAR Analysis : Compare substituent effects across analogs. For example, replacing -NO₂ with -CN reduces tubulin inhibition but enhances kinase selectivity .
Properties
Molecular Formula |
C7H3BrN2O3 |
---|---|
Molecular Weight |
243.01 g/mol |
IUPAC Name |
2-bromo-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H |
InChI Key |
PSZZHWZQUDRHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.